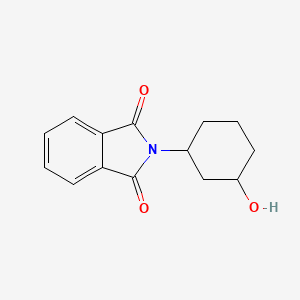

2-(3-Hydroxycyclohexyl)isoindolin-1,3-dion

Übersicht

Beschreibung

This compound belongs to the class of isoindoline-1,3-dione derivatives, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Wissenschaftliche Forschungsanwendungen

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it acts as an agonist of cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its physiological effects.

Wirkmechanismus

Target of Action

The primary targets of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione are the human dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

The compound interacts with the dopamine receptors, modulating their activity .

Biochemical Pathways

The compound’s interaction with dopamine receptors can affect various biochemical pathways. For instance, it has been suggested that isoindolines and isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation , which is implicated in Alzheimer’s disease.

Pharmacokinetics

In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2

Result of Action

Biochemische Analyse

Biochemical Properties

It is known that isoindoline-1,3-dione derivatives have the potential to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents .

Cellular Effects

It has been suggested that isoindoline-1,3-dione derivatives may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, they have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Molecular Mechanism

It is known that isoindoline-1,3-dione derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isoindoline-1,3-dione derivatives can exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Metabolic Pathways

It is known that isoindoline-1,3-dione derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that isoindoline-1,3-dione derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that isoindoline-1,3-dione derivatives can be directed to specific compartments or organelles through various mechanisms .

Vorbereitungsmethoden

The synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate (Cs₂CO₃), resulting in the desired compounds through a domino β-addition and γ-aldol reaction . Industrial production methods often focus on green and sustainable synthetic approaches to minimize environmental impact .

Analyse Chemischer Reaktionen

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione is similar to other isoindoline-1,3-dione derivatives, such as phthalimide and its analogs . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and biological properties . 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Other similar compounds include 3,4-pyridinedicarboximide and various substituted isoindoline-1,3-dione derivatives .

Biologische Aktivität

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione, also known by its chemical structure C14H15NO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 202479-02-5 |

| IUPAC Name | 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione |

Research indicates that 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione may exert its biological effects through various mechanisms, including:

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinase pathways involved in inflammation and cancer progression. In vitro studies have shown that it can modulate the activity of several kinases, suggesting a role in therapeutic applications for cancer and inflammatory diseases .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators. This suggests that 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione may also possess similar effects .

Case Studies and Research Findings

- Anti-cancer Activity : A study focused on the compound’s effects on cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis in various cancer types. The mechanism was linked to its ability to interfere with cell signaling pathways critical for tumor growth .

- Inflammation Models : In animal models of inflammation, administration of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione resulted in reduced inflammatory markers and improved clinical symptoms. This was evidenced by lower levels of cytokines such as IL-6 and TNF-alpha in serum samples .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione:

Eigenschaften

IUPAC Name |

2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.